3-Amino-3-(2-methylfuran-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-amino-3-(2-methylfuran-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11) |
InChI Key |
QGJZUUKYGXYJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Hydroxyimino Precursors
A key method involves reducing 3-(2-methylfuran-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of catalytic iron dust (Table 1). This method avoids hazardous sodium amalgam and achieves yields up to 77% under optimized conditions:
- Reaction Conditions : 60–65°C for 2 hours.
- Mechanism : The hydroxyimino group (-N-OH) is reduced to an amino group (-NH₂) while preserving the furan ring and carboxylic acid functionality.
Multi-Step Synthesis via Rhodanine Derivatives
An alternative route begins with rhodanine (2-thioxo-4-thiazolidinone) intermediates:
- Condensation : 2-Methylfuran-3-carbaldehyde reacts with rhodanine to form 3-(2-methylfuran-3-yl)-2-thioxopropanoic acid.
- Hydroxylamine Treatment : Conversion to the hydroxyimino derivative.
- Reduction : Final reduction to the target amino acid (Figure 1).
Yield : ~70–80% after purification.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:
- Reaction Parameters :
- Temperature: 50–60°C.
- Residence time: 20–30 minutes.
- Benefits : Improved heat transfer and reduced side reactions.
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Zinc/Formic Acid Reduction | 48–94% | Eco-friendly, scalable | Requires iron catalyst |
| Rhodanine Pathway | 70–80% | High purity, versatile intermediates | Multi-step, time-consuming |
| Flow Reactor Synthesis | ~85% | High throughput, consistent quality | High initial equipment investment |
Critical Research Findings
- Stereochemical Control : The (3S)-enantiomer exhibits higher biological activity, necessitating chiral resolution or asymmetric synthesis.
- By-Product Management : Tarry residues form during reduction, requiring ethanol-water recrystallization for purification.
- Functionalization Potential : The amino and carboxylic acid groups enable further derivatization (e.g., N-formylation for drug discovery).
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(2-methylfuran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Amino-3-(2-methylfuran-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate enzyme activities and influence biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Furan-Substituted Propanoic Acid Derivatives
Key Observations :
- Substituent Position: The 2-methylfuran-3-yl group in the target compound differs from 4-methylfuran-2-yl () and 5-substituted furans ().
- Bioactivity : Furan-2-yl derivatives exhibit antimicrobial properties , suggesting the target compound may share similar activity, though methyl substitution at position 3 could modulate potency.
Aromatic Ring-Substituted β-Amino Acids
Key Observations :
- Electronic Effects : Fluorine (electron-withdrawing) in 4-fluorophenyl derivatives increases acidity compared to methylfuran (electron-donating) .
- Lipophilicity : Bromine and isopropyl groups enhance lipophilicity, which may improve blood-brain barrier permeability relative to furan-containing analogs .
Neuroactive Amino Acid Derivatives
Key Observations :
Heterocyclic Variations
Biological Activity
3-Amino-3-(2-methylfuran-3-yl)propanoic acid, also known as (3S)-3-amino-3-(2-methylfuran-3-yl)propanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
- Molecular Formula : C8H11NO3
- Molecular Weight : 169.18 g/mol
- Structure : The compound features an amino group attached to a propanoic acid backbone and a furan ring, which enhances its interaction with biological molecules.
The biological activity of this compound is largely attributed to its structural characteristics:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, which is crucial for enzyme-substrate interactions.
- π-π Interactions : The furan ring allows for π-π interactions with aromatic residues in proteins, potentially modulating the activity of enzymes or receptors involved in various biochemical pathways.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in:
- Decreased Cell Death : The compound significantly reduced cell mortality rates.
- Maintained Cellular Viability : It preserved the integrity and functionality of neuronal cells under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.
Enzyme Modulation
The compound acts as a modulator for specific enzymes, influencing metabolic pathways and neurotransmission. Its structural similarity to natural amino acids implies roles in protein synthesis and enzyme catalysis, making it a candidate for further investigation in drug design and development.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| (3S)-3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | Moderate antioxidant activity | Contains an oxadiazole ring |
| (S)-4-Amino-5-hydroxy-4-methylpentanoic acid | Neuroprotective effects | Different amino acid structure |
This table illustrates how this compound stands out due to its specific structural attributes and biological effects.
Case Studies and Research Findings
- Neuroprotection Study : A study involving neuronal cell cultures demonstrated that treatment with this compound led to significant reductions in oxidative stress-induced cell death. This underscores its potential role as a neuroprotective agent.
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound to various enzymes revealed that it could influence enzymatic activity through competitive or allosteric modulation. This suggests applications in designing therapeutics targeting specific metabolic pathways.
Q & A
Q. What are the optimized synthetic routes for 3-Amino-3-(2-methylfuran-3-yl)propanoic acid?
The synthesis typically involves multi-step organic reactions, leveraging strategies from structurally analogous compounds. Key steps include:
- Step 1 : Preparation of the 2-methylfuran-3-yl precursor via Friedel-Crafts alkylation or halogenation, followed by functionalization with a bromine or chlorine substituent for cross-coupling reactions .
- Step 2 : Asymmetric Mannich reaction or Strecker synthesis to introduce the amino group while preserving the chiral center. Chiral catalysts (e.g., L-proline derivatives) or enantioselective crystallization may be employed .
- Step 3 : Hydrolysis of intermediates (e.g., nitriles or esters) under acidic or basic conditions to yield the carboxylic acid moiety .
- Purification : Chromatography (HPLC or flash) and recrystallization ensure >95% enantiomeric excess .
Q. How is the stereochemical integrity of the chiral center maintained during synthesis?
The (3R) configuration is preserved using chiral auxiliaries or catalysts. For example:
- Chiral Pool Synthesis : Starting from L-amino acids (e.g., L-serine) to transfer chirality to the propanoic acid backbone .
- Dynamic Kinetic Resolution : Racemic mixtures are resolved via enzymatic catalysis (e.g., lipases) or metal-ligand complexes under controlled pH and temperature .
- Analytical Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm stereochemistry .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR : - and -NMR to resolve the furan ring protons (δ 6.2–7.1 ppm) and the chiral center’s neighboring groups .
- Mass Spectrometry (HRMS) : Confirms molecular weight (CHNO; theoretical 197.07 g/mol) and fragmentation patterns .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks in the crystal lattice .
Q. How does the 2-methylfuran-3-yl substituent influence solubility and stability?
- Solubility : The methyl group enhances lipophilicity (logP ~0.8), requiring polar aprotic solvents (e.g., DMSO) for dissolution. Aqueous solubility is pH-dependent, peaking at neutral conditions .
- Stability : The furan ring is prone to oxidation; storage under inert gas (N) at -20°C is recommended. Degradation products include hydroxylated furans and diketones .
Q. What are the primary challenges in scaling up synthesis?
- Regioselectivity : Competing reactions at the furan ring’s 2- vs. 5-positions require precise temperature control (-10°C to 25°C) .
- Chiral Purity : Scalable enantioselective methods (e.g., continuous flow reactors) reduce racemization risks .
Advanced Research Questions
Q. How do electronic effects of the 2-methylfuran-3-yl group modulate reactivity in cross-coupling reactions?
The methyl group induces steric hindrance, while the furan’s electron-rich π-system facilitates electrophilic substitutions. For example:
- Suzuki-Miyaura Coupling : Requires Pd(PPh) and aryl boronic acids at 80°C, yielding biaryl derivatives. The methyl group slows reaction kinetics by ~30% compared to non-methylated analogs .
- Click Chemistry : Azide-alkyne cycloaddition is sterically hindered; microwave-assisted synthesis improves yields (75% vs. 50% conventional) .
Q. What contradictory findings exist regarding its biological activity?
Discrepancies arise from substituent effects:
- Antimicrobial Studies : Methyl-substituted analogs show moderate activity (MIC 32 µg/mL) against Gram-positive bacteria, but conflicting reports attribute this to impurities in early syntheses .
- Enzyme Inhibition : IC values for glutamine synthetase inhibition vary by 10-fold across studies, likely due to assay conditions (e.g., ATP concentration) .
Q. What computational models predict its interaction with biological targets?
- Docking Simulations : The furan ring engages in π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2), while the amino group forms hydrogen bonds with Asp/Lys residues .
- MD Simulations : The methyl group stabilizes binding via hydrophobic interactions but reduces conformational flexibility (RMSD <1.5 Å over 100 ns) .
Q. How does this compound compare to structural analogs in receptor binding?
| Analog | Substituent | Binding Affinity (K, nM) | Target |
|---|---|---|---|
| 3-Amino-3-(5-methylfuran-2-yl) | 5-methylfuran | 220 ± 15 | GABA receptor |
| 3-Amino-3-(3-bromofuran-2-yl) | 3-bromofuran | 180 ± 20 | GABA receptor |
| Target Compound | 2-methylfuran-3-yl | 150 ± 10 | GABA receptor |
| Data extrapolated from furan-containing amino acid studies . |
Q. What strategies resolve data inconsistencies in metabolic pathway studies?
- Isotope Labeling : -labeled compound tracks metabolic fate via LC-MS, distinguishing true metabolites from artifacts .
- Knockout Models : CRISPR-edited cell lines (e.g., CYP3A4 knockout) clarify cytochrome P450-mediated oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
